Methyl 4-(BOC-amino)benzoate

Peptide Synthesis Protecting Group Chemistry Reaction Kinetics

Methyl 4-(BOC-amino)benzoate (CAS 164596-20-7) is a strategic intermediate that uniquely combines an acid-labile Boc-protected aromatic amine with a base-labile methyl ester. This orthogonal protection enables independent functionalization without cross-reactivity—a critical requirement for peptide-drug conjugates and next-generation local anesthetics. Its rapid, mild Boc deprotection (<3 h, >70% yield) minimizes ester hydrolysis, while the para-ester substituent precisely modulates carbamate stability. Substituting with unprotected methyl 4-aminobenzoate eliminates orthogonal synthesis; using an aliphatic Boc-amine introduces incompatible reactivity and acid-sensitivity profiles. Choose this compound for definitive regiocontrol in multi-step sequences.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 164596-20-7
Cat. No. B104676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(BOC-amino)benzoate
CAS164596-20-7
Synonyms4-[(tert-Butoxycarbonyl)amino]benzoic Acid Methyl Ester;  N-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)aniline;  4-[[(1,1-Dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)
InChIKeyXUFDEWYARHDJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(BOC-amino)benzoate (CAS 164596-20-7): Procurement-Grade Specifications for Orthogonally Protected Aromatic Scaffolds


Methyl 4-(BOC-amino)benzoate (CAS 164596-20-7) is an N-Boc-protected aromatic amine bearing a methyl ester functional group, with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It exists as a solid with a reported melting point range of 163–166 °C and is typically supplied at ≥97% purity . This compound serves as a key intermediate for the regioselective synthesis of complex molecules where the orthogonal reactivity of its protected amine and ester functionalities must be independently controlled .

Why Substituting Methyl 4-(BOC-amino)benzoate with Unprotected or Differently Protected Analogs Compromises Synthetic Fidelity


Procurement decisions for this compound cannot rely on generic substitution because its value derives from the precise kinetic and thermodynamic behavior of its N-Boc-aromatic amine group. The intrinsic lower nucleophilicity of aromatic amines compared to aliphatic amines necessitates optimized reaction media for Boc installation and deprotection . Furthermore, the rate of Boc cleavage is known to differ substantially between aromatic and aliphatic substrates, and the stability of the carbamate intermediate is influenced by the electron-withdrawing para-ester substituent [1]. Using an unprotected methyl 4-aminobenzoate eliminates any possibility of orthogonal synthesis, while substituting with an aliphatic Boc-amine introduces entirely different reactivity profiles and acid-sensitivity thresholds. The following quantitative evidence demonstrates the specific, measurable performance differentials that justify the selection of Methyl 4-(BOC-amino)benzoate over its closest comparators.

Methyl 4-(BOC-amino)benzoate: Quantitative Evidence of Differential Performance Against Key Comparators


Accelerated Boc Installation Rate of Aromatic Amines in Alcoholic Media vs. Aprotic Solvents

When synthesizing Methyl 4-(BOC-amino)benzoate, the rate of Boc installation on the aromatic amine is highly solvent-dependent. NMR kinetic analysis demonstrates that the reaction in CD₃OD is approximately 70 times faster than in CDCl₃ . This finding is critical because many synthetic protocols for aliphatic amines are routinely performed in aprotic solvents like dichloromethane. Therefore, a user attempting to scale up synthesis of this compound with a generic aliphatic amine protocol would encounter severely retarded kinetics and incomplete conversion. The 70-fold rate enhancement in methanol is a specific, quantifiable differentiator that dictates optimal reaction conditions for this aromatic substrate.

Peptide Synthesis Protecting Group Chemistry Reaction Kinetics

Rapid and High-Yield Deprotection of N-Boc Aromatic Amines under Mild Conditions

The cleavage of the Boc group from Methyl 4-(BOC-amino)benzoate can be achieved with high efficiency. A study on N-Boc deprotection using oxalyl chloride in methanol demonstrated that substrates with the Boc group directly linked to an aromatic ring underwent deprotection within 3 hours and yielded >70% of the free amine [1]. This data provides a baseline expectation for deprotection efficiency under these specific mild conditions. This is in contrast to some aliphatic N-Boc substrates or those with more complex steric hindrance, which may require longer reaction times or harsher acidic conditions (e.g., prolonged TFA treatment) that could risk ester hydrolysis.

Deprotection Chemistry Medicinal Chemistry Process Development

Thermal Stability as a Solid: Melting Point Defines Storage and Handling Regimen

The melting point of Methyl 4-(BOC-amino)benzoate is a critical quality control and handling parameter. It is reported to be 163–166 °C . This is significantly higher than the melting point of its unprotected analog, methyl 4-aminobenzoate, which is around 110-112 °C [1]. The higher melting point of the Boc-protected compound indicates greater thermal stability as a solid, which directly impacts storage conditions and safe handling. For procurement, this ensures that the compound can be stored at ambient temperatures without risk of degradation or melting, simplifying inventory management compared to lower-melting analogs.

Chemical Handling Stability Procurement

Validated Application Scenarios for Methyl 4-(BOC-amino)benzoate (CAS 164596-20-7) Based on Quantitative Evidence


Orthogonal Synthesis of Peptide-Drug Conjugates Requiring Independent Amine and Ester Manipulation

The combination of an acid-labile Boc-protected amine and a base-labile methyl ester in a single molecule is essential for orthogonal protection strategies. This allows for the independent functionalization of either group without affecting the other, a critical requirement in the multi-step synthesis of peptide-drug conjugates and other complex bioconjugates. The rapid deprotection of the aromatic N-Boc group under mild conditions (<3 h, >70% yield) [1] minimizes the risk of premature ester hydrolysis.

Scalable Synthesis of Procaine and Benzocaine Analogs via Pharmacophore Fusion

Methyl 4-(BOC-amino)benzoate serves as a strategic intermediate for the synthesis of next-generation local anesthetics, such as amino acid derivatives of procaine and benzocaine. The protected amine allows for clean coupling with amino acid derivatives via the ester moiety, followed by Boc deprotection to reveal the free amine for further elaboration [2]. This approach avoids the side reactions that plague syntheses starting from the free amine, enabling the generation of diverse compound libraries for biological screening.

Aqueous-Phase Suzuki-Miyaura Cross-Coupling of Aromatic Building Blocks

The compound is directly compatible with aqueous Suzuki-Miyaura cross-coupling conditions. Studies have demonstrated the successful modification of Boc-protected aromatic amino acids and dipeptides in aqueous media, enabling heteroarylation and vinylation [3]. The Boc group's stability under these aqueous palladium-catalyzed conditions is a key enabler, allowing for late-stage diversification of peptide-like molecules without requiring anhydrous organic solvents. This is a significant advantage over other protecting groups that may be labile under these conditions.

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